molecular formula C11H11FO3 B1330674 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid CAS No. 68415-18-9

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B1330674
CAS No.: 68415-18-9
M. Wt: 210.2 g/mol
InChI Key: LDFOTDZVZJTBRL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid (CAS 68415-18-9), with a molecular weight of 210.20 g/mol and molecular formula C 11 H 11 FO 3 , is a substituted butanoic acid derivative of significant interest in pharmacological research . This compound, which features a fluorophenyl group at the 4-position and a methyl group at the 2-position, is noted for its anti-inflammatory and immunomodulatory properties . Its mechanism of action involves interaction with specific biological targets, showing promise as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the tryptophan metabolism pathway linked to neurodegenerative diseases . Inhibition of KMO can lead to increased levels of neuroprotective metabolites like kynurenic acid, highlighting the compound's value in neuroscience research . The synthetic route to this compound often begins with a Knoevenagel condensation between 4-fluorobenzaldehyde and methyl acetoacetate, followed by hydrolysis to yield the final acid, ensuring a high-quality intermediate for chemical synthesis . This product is intended for research applications only and is not approved for human or veterinary use.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7(11(14)15)6-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFOTDZVZJTBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323091
Record name 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68415-18-9
Record name 68415-18-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403028
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

The synthesis of this compound commonly begins with a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and methyl acetoacetate in the presence of a base. This reaction forms an intermediate that is subsequently hydrolyzed to yield the desired product.

Catalytic Hydrogenation

Another method involves the chemoselective hydrogenation of intermediates using palladium diacetate and zinc trifluoromethanesulfonate in dichloroethane under controlled pressure.

Friedel–Crafts Acylation

Although less common for this specific compound, Friedel–Crafts acylation can be employed using succinic anhydride and a Lewis acid catalyst such as aluminum chloride. This method is more typical for related compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid.

Industrial Production Methods

Batch Reactions

Industrial-scale production often utilizes batch reactors for the Knoevenagel condensation followed by hydrolysis. The process is optimized for yield and purity through precise control of temperature, solvent ratios, and reaction time.

Continuous Flow Reactors

Continuous flow reactors are increasingly being adopted for large-scale synthesis due to their efficiency in controlling reaction parameters and improving product consistency.

Purification Techniques

Post-synthesis purification is critical for industrial applications:

  • Crystallization from solvents such as diisopropyl ether.
  • Chromatographic methods to remove impurities.

Reaction Pathways

The preparation involves multiple steps that can be summarized as follows:

Step Reaction Type Reagents/Conditions Product
1 Condensation 4-Fluorobenzaldehyde + Methyl Acetoacetate + Base Intermediate
2 Hydrolysis Acidic conditions (e.g., HCl) Final Product
3 Hydrogenation Palladium catalyst + Zinc triflate Enhanced Yield

Optimization Strategies

To maximize yield and purity:

  • Use high-purity starting materials (e.g., distilled solvents).
  • Employ catalysts such as palladium diacetate for selective reactions.
  • Monitor reaction temperature closely to avoid side reactions.
  • Utilize advanced purification techniques like recrystallization or chromatography.

Data Table: Summary of Key Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Knoevenagel Condensation Sodium ethoxide, ethanol, mild heating ~80 Standard method; widely used.
Catalytic Hydrogenation Palladium diacetate, dichloroethane, high pressure ~85 Chemoselective; industrial application.
Friedel–Crafts Acylation Aluminum chloride, succinic anhydride Variable Alternative method; less common.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of 4-(4-Fluorophenyl)-2-methylbutanoic acid.

    Reduction: Formation of 4-(4-Fluorophenyl)-2-methyl-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Table 1: Structural Comparison of Flobufen and Analogs

Compound Name Substituents/R Groups Molecular Formula Key Differences Biological/Physicochemical Impact Reference
Flobufen 4-Fluorophenyl, 2-methyl, 4-oxo C₁₁H₁₀FO₃ Reference compound Anti-inflammatory activity
Deoxoflobufen 2',4'-Difluorobiphenyl, 2-methyl C₁₇H₁₆F₂O₂ No oxo group; biphenyl addition Enhanced metabolic stability, immunomodulatory effects
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid 4-Chlorophenyl, 4-fluoroanilino, 4-oxo C₁₆H₁₂ClFN₂O₃ Chlorine substituent; amino group Potential altered target binding
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenylamino, 4-oxo C₁₀H₉FN₂O₃ Ortho-fluorine; no methyl group Reduced steric hindrance; possible solubility changes
4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid 2',4'-Difluorobiphenyl, 3-methyl, 4-oxo C₁₇H₁₂F₂O₃ Biphenyl; methyl at 3-position Increased lipophilicity; altered stereochemistry
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Acetylphenylamino, 2-methylidene C₁₃H₁₂N₂O₄ Methylidene group; acetyl addition Enhanced reactivity; noncovalent interactions

Pharmacological and Functional Comparisons

  • Flobufen vs. Pharmacological studies indicate that deoxoflobufen retains anti-inflammatory activity while exhibiting distinct immunomodulatory effects .
  • Halogen Substitutions : Replacement of fluorine with chlorine (e.g., ) introduces greater electronegativity and steric bulk, which may enhance binding affinity to hydrophobic pockets in target proteins .

Spectroscopic and Computational Insights

  • The methylidene group in 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid () creates a conjugated system, as shown by computational analysis of its atomic ligand energy (ALIE) surface. This enhances intramolecular charge transfer and stability compared to flobufen’s methyl group .
  • Piperazine-containing analogs (e.g., ) display basic nitrogen atoms, which may influence protonation states under physiological conditions, altering pharmacokinetic profiles .

Biological Activity

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, also known as flobufen, is a synthetic organic compound with significant interest in pharmacological research due to its unique structural features and potential biological activities. This compound belongs to the class of γ-aryl-γ-oxo-butanoic acids, characterized by a fluorophenyl group attached to a butanoic acid backbone. The presence of fluorine enhances its chemical properties, making it a target for various biological studies.

The molecular formula of this compound is C11H12FO3C_{11}H_{12}FO_3 with a molecular weight of approximately 222.21 g/mol. It exhibits typical reactivity associated with carboxylic acids and ketones, allowing it to undergo oxidation, reduction, and substitution reactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorophenyl group enhances binding affinity, enabling the compound to modulate various biological pathways effectively. Notably, it has been studied for its potential as an enzyme inhibitor , particularly against kynurenine 3-monooxygenase (KMO), which is involved in tryptophan metabolism linked to neurodegenerative diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In comparative studies, while it demonstrated some anti-inflammatory activity, it did not surpass that of established compounds like Flobufen.

Enzyme Inhibition

The compound has shown promise as an inhibitor of KMO. Inhibition of this enzyme may lead to increased levels of neuroprotective metabolites such as kynurenic acid, which has implications for treating neurodegenerative diseases .

Immunomodulatory Effects

In addition to its anti-inflammatory effects, there is emerging evidence suggesting that this compound may possess immunomodulatory properties, although further research is required to elucidate these effects fully.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-(4-Methylphenyl)-4-oxobutanoic acidContains a methyl group instead of fluorineExhibits different biological activity profiles
4-(Phenyl)-2-methyl-4-oxobutanoic acidLacks fluorinePotentially less potent as an enzyme inhibitor
3-(4-Fluorophenyl)-2-methylbutanoic acidDifferent position for phenyl groupMay exhibit distinct pharmacokinetic properties
5-(Fluorophenyl)-2-methyl-3-oxobutanoic acidAdditional functional groups presentOffers diverse reactivity compared to others

This table highlights how variations in substituents and functional groups influence both chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Kynurenine Pathway Studies : Research has demonstrated that modifications to this compound can enhance its inhibitory effects on KMO, suggesting structural variations can significantly impact biological activity .
  • Neuroprotective Studies : The potential for this compound in treating neurodegenerative conditions has been explored through its ability to modulate kynurenine metabolism .
  • Anti-inflammatory Research : Studies comparing the anti-inflammatory efficacy of this compound against other known agents have provided insights into its therapeutic potential.

Q & A

Q. How can computational methods predict off-target interactions?

  • Answer :
  • Pharmacophore modeling : Align with known NSAID scaffolds to identify shared motifs.
  • Molecular dynamics simulations : Simulate binding to off-target kinases (e.g., JAK2, EGFR) using GROMACS.
  • Toxicity prediction : Use QSAR tools (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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